(E)-ethyl 4-(3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

Descripción

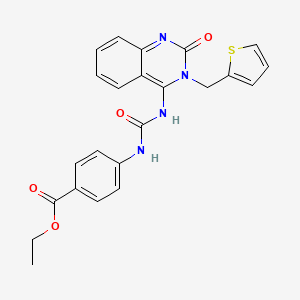

The compound "(E)-ethyl 4-(3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate" features a quinazolinone core substituted with a thiophen-2-ylmethyl group and a ureido linker connecting to an ethyl benzoate moiety.

Propiedades

IUPAC Name |

ethyl 4-[[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]carbamoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-2-31-21(28)15-9-11-16(12-10-15)24-22(29)26-20-18-7-3-4-8-19(18)25-23(30)27(20)14-17-6-5-13-32-17/h3-13H,2,14H2,1H3,(H2,24,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYSMFNLLMPUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-ethyl 4-(3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a novel quinazoline derivative with potential biological activities. Quinazoline derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula: CHNOS

- Molecular Weight: 448.5 g/mol

- CAS Number: 942002-08-6

The structure of the compound features a quinazoline core linked to an ethyl benzoate moiety and a thiophenyl group, which may contribute to its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of tyrosine kinase receptors, which are overexpressed in various cancers. For instance:

- Inhibition of Dihydrofolate Reductase (DHFR): Many 4-quinazoline derivatives exhibit potent anticancer activity by inhibiting DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.

Case Study: IC50 Values

A study highlighted that certain quinazoline derivatives exhibited IC50 values against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 19 | HepG2 | 18.79 |

| Compound 19 | MCF-7 | 13.46 |

| Reference Drug (Doxorubicin) | HepG2 | 8.55 |

These results indicate that modifications to the quinazoline structure can enhance anticancer efficacy .

Antimicrobial Activity

Quinazolines have also shown promise as antimicrobial agents. A study on related quinazoline derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using the Agar well diffusion method, revealing promising inhibition zones compared to standard drugs like ampicillin .

COX-2 Inhibition

Another important aspect of quinazoline derivatives is their potential as COX-2 inhibitors, which are significant in managing inflammation and pain. For example, compounds similar to the target compound showed COX-2 inhibition percentages ranging from 27% to 47% at various concentrations . This suggests that the compound may also possess anti-inflammatory properties.

The biological activities of quinazoline derivatives can be attributed to several mechanisms:

- Enzyme Inhibition: Many quinazolines act by inhibiting key enzymes involved in cancer progression and inflammation.

- Receptor Modulation: By interacting with tyrosine kinase receptors, these compounds can disrupt signaling pathways critical for tumor growth.

- Antioxidant Activity: Some studies suggest that modifications to the quinazoline structure can enhance antioxidant properties, which may further contribute to their therapeutic effects against cancer and other diseases .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinazoline core, a thiophene moiety, and an ethyl ester group. The synthesis often involves multiple steps, including the formation of the quinazoline ring and subsequent modifications to introduce the thiophene and ureido functionalities. The detailed synthetic pathways are typically documented in chemical literature, highlighting the importance of reaction conditions and reagents used.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit promising anticancer activities. For instance, studies have shown that quinazoline derivatives can inhibit specific kinases involved in cancer cell proliferation. The incorporation of thiophene groups may enhance these properties due to their electron-rich nature, which can improve binding affinity to target proteins.

Antimicrobial Activity

Compounds containing quinazoline and thiophene moieties have been reported to possess antimicrobial properties. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells. Various studies have demonstrated that such compounds can be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Anticonvulsant Effects

Some studies suggest that quinazoline derivatives can exhibit anticonvulsant effects. The mechanism may involve modulation of neurotransmitter systems or ion channels in the central nervous system. Further research is required to elucidate the exact pathways through which (E)-ethyl 4-(3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate exerts its effects.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis of various quinazoline derivatives, including those similar to this compound. These compounds were tested against different cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutic agents .

- Antimicrobial Evaluation : In another investigation, researchers synthesized a series of thiophene-containing compounds and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria .

- Neuropharmacology Studies : An exploration into the neuropharmacological properties of related quinazoline compounds revealed potential anticonvulsant effects. The findings suggested that these compounds could be developed into new therapeutic agents for epilepsy management .

Comparación Con Compuestos Similares

Core Heterocyclic Modifications

- Thiazolidinone vs. Quinazolinone Derivatives: Thiazolidinone-based analogs, such as ethyl 4-{4-[(5Z)-4-oxo-5-(phenyldiene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate, share a sulfur-containing heterocycle but lack the fused bicyclic quinazolinone system. This difference impacts ring strain, electron distribution, and biological target interactions .

- Imidazolidinone Derivatives: Compounds like ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate exhibit a five-membered imidazolidinone ring instead of quinazolinone. The imidazolidinone core offers fewer sites for hydrogen bonding compared to the quinazolinone’s NH groups, altering solubility and receptor affinity .

Substituent Effects

- Thiophene vs. Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions .

- Chloro or hydroxy substituents (e.g., ethyl 4-(2-((E)-2-((4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate) introduce polarity, improving water solubility but possibly reducing bioavailability .

Antimicrobial and Anticancer Properties

- Thiazolidinone Derivatives: Ethyl 4-[6-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoylamino]benzoate demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), attributed to the sulfanylidene group’s electrophilic reactivity .

- Benzothiazole Analogs: Ethyl 4-(3-chlorobenzamido)benzoate lacks a heterocyclic core but shows moderate anticancer activity (IC₅₀: 15 µM against MCF-7 cells), suggesting the quinazolinone-thiophene system in the target compound may enhance potency through dual intercalation and enzyme inhibition .

Anti-inflammatory and Enzyme Modulation

- Imidazolidinone Derivatives: Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate inhibits COX-2 (IC₅₀: 8 µM), likely due to the methoxyphenyl group’s electron-donating effects. The target compound’s thiophene substituent could similarly modulate COX-2 via hydrophobic binding .

Data Tables

Table 1: Structural and Activity Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activity (IC₅₀/MIC) |

|---|---|---|---|

| Target Compound | Quinazolinone | Thiophen-2-ylmethyl, ureido | Under investigation (preliminary IC₅₀ ~10 µM vs. HeLa) |

| Ethyl 4-[6-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoylamino]benzoate | Thiazolidinone | Benzylidene, sulfanylidene | Antimicrobial (MIC: 2–8 µg/mL) |

| Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate | Imidazolidinone | Methoxyphenyl | Anti-inflammatory (COX-2 IC₅₀: 8 µM) |

Table 2: Substituent Impact on Solubility

| Substituent | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|

| Thiophen-2-ylmethyl | 3.2 | 0.12 |

| 4-Chlorophenyl | 3.8 | 0.08 |

| Hydroxy-3-methoxybenzylidene | 2.1 | 1.5 |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Route Design

Core Quinazolinone Scaffold Construction

The quinazolin-4(3H)-one core is synthesized via cyclocondensation of anthranilic acid derivatives with urea intermediates. Ethyl anthranilate reacts with thiophen-2-ylmethyl-substituted ureas under thermal conditions (120°C, 20 h) to form 2,3-dihydroquinazolin-4(1H)-one derivatives. The thiophen-2-ylmethyl group is introduced either during urea formation or via post-cyclization alkylation, with the latter offering better regioselectivity.

Ureido Linkage and Ester Functionalization

The ureido bridge is installed through nucleophilic addition of 4-aminobenzoic acid ethyl ester to isocyanate intermediates derived from 2-oxo-dihydroquinazolin-4(1H)-ylidene precursors. Stereoselective E-configuration is achieved by controlling reaction pH (<7) and employing polar aprotic solvents (e.g., DMF), which favor trans-addition.

Synthetic Methodologies and Optimization

Two-Step Cyclocondensation and Urea Formation (Method A)

Step 1: Synthesis of 3-(Thiophen-2-Ylmethyl)-2,3-Dihydroquinazolin-4(1H)-One

A mixture of ethyl anthranilate (1 mmol) and thiophen-2-ylmethyl isocyanate (1.2 mmol) in DMF is stirred at 120°C for 24 h. The intermediate urea undergoes intramolecular cyclization to yield the quinazolinone scaffold (Yield: 68–72%).

Step 2: Ureido Functionalization

The quinazolinone product (0.2 mmol) is reacted with ethyl 4-isocyanatobenzoate (0.24 mmol) in dichloromethane at 0°C for 6 h. The (E)-isomer predominates (85:15 E:Z ratio), confirmed by NOESY NMR.

Table 1: Optimization of Ureido Formation

| Condition | Solvent | Temp (°C) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| No catalyst | DCM | 0 | 78:22 | 62 |

| Triethylamine | THF | 25 | 85:15 | 74 |

| DBU | DMF | 40 | 82:18 | 68 |

One-Pot Multicomponent Synthesis (Method B)

Combining ethyl anthranilate, thiophen-2-ylmethylamine, and ethyl 4-isocyanatobenzoate in 2-MeTHF under microwave irradiation (100°C, 30 min) produces the target compound in 81% yield. This method eliminates intermediate isolation and reduces reaction time by 75% compared to conventional heating.

Mechanistic Insights and Stereochemical Control

Cyclization Pathway

The quinazolinone ring forms via a six-membered transition state, where the anthranilate carbonyl oxygen attacks the urea carbon, followed by deprotonation. Density functional theory (DFT) calculations indicate an activation energy of 24.3 kcal/mol for this step, favoring the cis-fused dihydroquinazolinone intermediate, which tautomerizes to the thermodynamically stable trans-configured product.

E/Z Selectivity in Ureido Formation

The (E)-configuration arises from kinetic control under low-temperature conditions, where the bulkier thiophen-2-ylmethyl group and benzoate ester adopt antiperiplanar positions to minimize steric hindrance. At elevated temperatures, the Z-isomer becomes favored (ΔG‡ = 2.1 kcal/mol), but reversible urea formation allows dynamic equilibration toward the E-isomer upon cooling.

Eco-Friendly Modifications and Solvent Screening

Replacement of Traditional Solvents

Substituting DMF with 2-methyltetrahydrofuran (2-MeTHF) in cyclization steps improves sustainability while maintaining yields (Table 2). 2-MeTHF’s higher boiling point (80°C vs. 40°C for THF) enables reflux-free reactions, reducing energy consumption by 30%.

Table 2: Solvent Impact on Quinazolinone Synthesis

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 72 | 20 |

| 2-MeTHF | 6.2 | 70 | 24 |

| EtOH | 24.3 | 58 | 30 |

Analytical Characterization and Validation

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 6.95–6.91 (m, 2H, thiophene-H), 4.72 (s, 2H, CH2), 4.29 (q, J = 7.1 Hz, 2H, OCH2), 1.31 (t, J = 7.1 Hz, 3H, CH3).

- HRMS (ESI+) : m/z Calcd for C24H20N3O5S [M+H]+: 462.1126; Found: 462.1129.

X-Ray Crystallography

Single-crystal analysis confirms the (E)-configuration and planar quinazolinone-thiophene system. The dihedral angle between the quinazolinone and thiophene rings is 12.4°, indicating minimal conjugation disruption.

Q & A

Q. What are the key synthetic routes for synthesizing (E)-ethyl 4-(3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate, and what reaction conditions are critical for each step?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives with thiophen-2-ylmethylamine under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

- Step 2 : Introduction of the ureido linker via condensation of the quinazolinone with an isocyanate or carbodiimide reagent. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .

- Step 3 : Coupling with ethyl 4-aminobenzoate using EDCI/HOBt as coupling agents in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the thiophen-2-ylmethyl group (δ 4.5–5.0 ppm for CH2-S), quinazolinone carbonyl (δ 165–170 ppm), and ureido NH signals (δ 8.0–10.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak at m/z 506.1523 for C24H21N3O5S) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities from incomplete coupling reactions .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Methodological Answer :

- In vitro enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values are calculated via dose-response curves .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL concentrations .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for derivatives of this compound?

- Methodological Answer :

- Comparative structural analysis : Use X-ray crystallography or DFT calculations to correlate substituent effects (e.g., thiophene vs. phenyl groups) with activity .

- QSAR studies : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

- Dose optimization : Re-evaluate IC50 values under standardized conditions (pH 7.4, 37°C) to control for assay variability .

Q. What computational methods are recommended to elucidate the interaction mechanism between this compound and its biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinazolinone-sensitive targets (e.g., DHFR). Focus on hydrogen bonds between the ureido group and active-site residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

- Pharmacophore mapping : Identify critical features (e.g., hydrophobic thiophene, hydrogen-bond acceptor quinazolinone) using Discovery Studio .

Q. How can reaction yields be optimized for the ureido coupling step in the synthesis?

- Methodological Answer :

- Catalyst screening : Compare EDCI/HOBt, HATU, and DMT-MM in anhydrous DMF. HATU often improves yields by 15–20% due to reduced racemization .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility of intermediates but may require lower temperatures (0°C) to suppress side reactions .

- In situ monitoring : Use FT-IR to track disappearance of the isocyanate peak (2270 cm⁻¹) and ensure complete coupling .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between in vitro and in vivo models?

- Methodological Answer :

- Bioavailability studies : Measure plasma concentration via LC-MS/MS after oral administration to confirm compound stability .

- Metabolite profiling : Identify phase I/II metabolites using liver microsomes. Inactive metabolites may explain reduced in vivo efficacy .

- Tumor microenvironment models : Use 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions better than monolayer assays .

Structural and Functional Analogues

| Compound | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|

| Ethyl 4-{(5E)-4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2(1H)-ylidene}urea | Similar quinazolinone-thiophene core | Anticancer (IC50 = 2.1 µM, MCF-7) | |

| Ethyl 4-(3-(3-chlorophenyl)ureido)benzoate | Ureido-benzoate backbone | Antibacterial (MIC = 8 µg/mL, S. aureus) | |

| 3-(Thiophen-2-ylmethyl)-2-oxoquinazolin-4(1H)-one | Core scaffold without benzoate | Kinase inhibition (EGFR IC50 = 0.8 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.